L-Cysteinyl-L-cysteinyl-L-alanyl-L-alanyl-L-cysteine

Mercury-selective chelation Metal-binding peptide MerP motif

L‑Cysteinyl‑L‑cysteinyl‑L‑alanyl‑L‑alanyl‑L‑cysteine (CAS 918412‑74‑5) is a linear pentapeptide composed of alternating L‑cysteine and L‑alanine residues (sequence H‑Cys‑Cys‑Ala‑Ala‑Cys‑OH). Its primary structural feature is the vicinal dithiol motif formed by the N‑terminal Cys‑Cys pair, which creates a pre‑organized metal‑binding pocket that strongly favours soft metal ions.

Molecular Formula C15H27N5O6S3
Molecular Weight 469.6 g/mol
CAS No. 918412-74-5
Cat. No. B12621602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Cysteinyl-L-cysteinyl-L-alanyl-L-alanyl-L-cysteine
CAS918412-74-5
Molecular FormulaC15H27N5O6S3
Molecular Weight469.6 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CS)C(=O)O)NC(=O)C(C)NC(=O)C(CS)NC(=O)C(CS)N
InChIInChI=1S/C15H27N5O6S3/c1-6(18-14(24)9(4-28)19-13(23)8(16)3-27)11(21)17-7(2)12(22)20-10(5-29)15(25)26/h6-10,27-29H,3-5,16H2,1-2H3,(H,17,21)(H,18,24)(H,19,23)(H,20,22)(H,25,26)/t6-,7-,8-,9-,10-/m0/s1
InChIKeyOHSQYFRWMQIWHX-WYCDGMCDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why L‑Cysteinyl‑L‑cysteinyl‑L‑alanyl‑L‑alanyl‑L‑cysteine (CAS 918412‑74‑5) Is Sourced for Selective Mercury‑Binding Studies


L‑Cysteinyl‑L‑cysteinyl‑L‑alanyl‑L‑alanyl‑L‑cysteine (CAS 918412‑74‑5) is a linear pentapeptide composed of alternating L‑cysteine and L‑alanine residues (sequence H‑Cys‑Cys‑Ala‑Ala‑Cys‑OH) [1]. Its primary structural feature is the vicinal dithiol motif formed by the N‑terminal Cys‑Cys pair, which creates a pre‑organized metal‑binding pocket that strongly favours soft metal ions. This compound belongs to the family of synthetic peptides derived from the conserved metal‑binding loop of the bacterial periplasmic mercury‑binding protein MerP, where the exact register of cysteine residues governs metal‑ion specificity [2]. The pentapeptide is employed as a minimal model to interrogate the structural determinants of mercury‑selective chelation.

Why a Standard Cysteine‑Rich Peptide Cannot Replace L‑Cysteinyl‑L‑cysteinyl‑L‑alanyl‑L‑alanyl‑L‑cysteine in Mercury‑Selective Assays


Cysteine‑rich peptides are frequently presumed to be interchangeable scavengers of heavy metals; however, the metal‑binding profile of L‑Cysteinyl‑L‑cysteinyl‑L‑alanyl‑L‑alanyl‑L‑cysteine is uniquely determined by the adjacency of its first two cysteine residues (the CCAA register) [1]. In contrast, the isomeric CAAC register (Cys‑Ala‑Ala‑Cys) binds Cd(II), Zn(II), Cu(I), and Pb(II) in addition to Hg(II), whereas the CCAA motif restricts coordination almost exclusively to mercury [1]. Therefore, substituting this pentapeptide with a generic cysteine‑alanine copolymer or a related MerP‑derived sequence will produce a different metal‑selectivity fingerprint, compromising the validity of comparative binding studies, biosensor calibration, or environmental detoxification experiments that demand mercury‑only response.

Quantitative Evidence That Distinguishes L‑Cysteinyl‑L‑cysteinyl‑L‑alanyl‑L‑alanyl‑L‑cysteine From Its Closest Sequence Isomers


CCAA Register Confers Exclusive Mercury(II) Binding, Whereas CAAC Register Exhibits Broad Metal Specificity

The peptide containing the CCAA register (vicinal cysteines) binds only Hg(II) among the tested metal ions, while the CAAC-register peptide (Cys‑Ala‑Ala‑Cys spacing) forms complexes with Hg(II), Cd(II), Zn(II), Cu(I), and Pb(II) [1]. The exclusive mercury selectivity of the CCAA motif is a direct consequence of the adjacent cysteine thiolates pre‑organising a linear S–Hg–S coordination geometry, which cannot accommodate smaller or harder metal ions [2].

Mercury-selective chelation Metal-binding peptide MerP motif

Vicinal Cysteine Arrangement Enforces Linear Bicoordinate Hg(II) Geometry, While CAAC Allows Alternative Coordination Modes

Solution NMR structures of the mercury‑bound forms reveal that all three peptide registers (CAAC, CACA, CCAA) adopt a linear S–Hg–S bicoordinate geometry with Hg(II). However, the CAAC peptide bound to Cd(II) adopts a non‑linear coordination mode, demonstrating that the metal‑binding loop of the CAAC sequence is malleable enough to accommodate geometries beyond linear bicoordinate [1]. The CCAA register, by virtue of its vicinal cysteines, lacks this conformational plasticity and retains Hg(II) in a rigid linear geometry.

NMR structure Metal coordination geometry MerP peptide

CCAA Motif Is Validated as a Functional Mercury‑Selective Element in Engineered Biosorption Systems

The MIT iGEM 2007 project specifically selected the CCAA motif (GMTCCAA)₃ for constructing high‑affinity mercury‑binding modules, noting that 'the MT‑like motif CCAA was found to be highly selective for Hg, while CAAC had broad specificity' [1]. The engineered CCAA‑repeat construct demonstrated effective mercury sequestration in whole‑cell biosorption assays, confirming that the pentapeptide core retains its selectivity when deployed in applied biotechnology contexts.

Biosorption Mercury remediation Engineered peptide

Where L‑Cysteinyl‑L‑cysteinyl‑L‑alanyl‑L‑alanyl‑L‑cysteine Outperforms Alternative Peptides: Evidence‑Aligned Application Scenarios


Mercury‑Specific Biosensor Development

When designing a fluorescence‑ or SPR‑based biosensor intended to detect Hg(II) in the presence of competing metal ions (e.g., in industrial wastewater), the CCAA pentapeptide provides exclusive mercury response [1]. Substituting with a CAAC peptide would generate false-positive signals from Zn(II) and Cu(I), which are commonly present at higher concentrations than mercury in environmental samples [2].

Structural Biology of Linear Bicoordinate Mercury Complexes

For NMR or X‑ray crystallography studies aiming to characterise a rigid, linear S–Hg–S coordination environment without conformational averaging, the CCAA sequence is the required model. The CAAC peptide, by contrast, introduces multiple coordination geometries when exposed to metals other than mercury, complicating spectral assignment and structure calculation [1].

Engineered Mercury Bioremediation Constructs

In synthetic biology projects that engineer bacterial or yeast strains for mercury sequestration, the CCAA motif can be expressed as a tandem repeat fusion to achieve high-capacity, mercury‑selective binding without inadvertently depleting essential metal ions such as Zn(II) or Cu(I) [2]. This selectivity is critical for maintaining host cell viability during bioremediation operations.

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